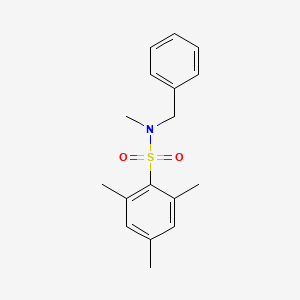

N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-13-10-14(2)17(15(3)11-13)21(19,20)18(4)12-16-8-6-5-7-9-16/h5-11H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEHNNVNCVCASZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl N,2,4,6 Tetramethylbenzenesulfonamide

Established Synthetic Routes to N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide

Sulfonamide Formation Reactions

The most common method for constructing the sulfonamide linkage involves the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of synthesizing the target molecule, this would involve the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with benzylamine (B48309). While direct synthesis of this compound in a single step from 2,4,6-tetramethylbenzenesulfonyl chloride and N-benzylamine is plausible, the literature more commonly describes a stepwise approach.

A representative reaction involves treating a sulfonyl chloride with a primary amine in the presence of a base to yield the corresponding N-substituted sulfonamide. For instance, the synthesis of N-allyl-4-methylbenzenesulfonamide is achieved by reacting 4-methylbenzenesulfonyl chloride with allylamine nsf.gov. This reaction provides a model for the synthesis of an N-benzyl-2,4,6-tetramethylbenzenesulfonamide intermediate. The reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-methylbenzylamine in the presence of pyridine (B92270) in dichloromethane has also been reported to produce the corresponding sulfonamide nih.gov.

| Reactants | Base | Solvent | Reaction Conditions | Product | Yield | Reference |

| 4-methylbenzenesulfonyl chloride, allylamine | Pyridine | Dichloromethane | Room Temperature, 24h | N-allyl-4-methylbenzenesulfonamide | - | nsf.gov |

| 4-methylbenzenesulfonyl chloride, 4-methylbenzylamine | Pyridine | Dichloromethane | Room Temperature, 24h | 4-methyl-N-(4-methylbenzyl)benzenesulfonamide | - | nih.gov |

N-alkylation Strategies for this compound Synthesis

Once the N-substituted sulfonamide is formed, the subsequent step involves N-alkylation to introduce the benzyl (B1604629) group. This is typically achieved by reacting the sulfonamide with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.

For example, the benzylation of N-allyl-4-methylbenzenesulfonamide is accomplished using benzyl bromide and sodium hydroxide in tetrahydrofuran nsf.gov. Similarly, a series of N-benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides were synthesized by reacting the corresponding N-substituted sulfonamides with benzyl chloride in the presence of lithium hydride in N,N-dimethylformamide researchgate.net. These methods highlight a general strategy applicable to the synthesis of this compound from its corresponding N-H precursor. The N-alkylation of 2-azidobenzenesulfonamide with 5-bromopent-1-ene has also been demonstrated nih.govnih.gov.

| Sulfonamide | Alkylating Agent | Base | Solvent | Reaction Conditions | Product | Yield | Reference |

| N-allyl-4-methylbenzenesulfonamide | Benzyl bromide | NaOH | Tetrahydrofuran | - | N-allyl-N-benzyl-4-methylbenzenesulfonamide | - | nsf.gov |

| N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides | Benzyl chloride | LiH | N,N-dimethylformamide | - | N-benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides | - | researchgate.net |

| 2-azidobenzenesulfonamide | 5-bromopent-1-ene | - | - | - | N-pentenyl sulfonamide | - | nih.govnih.gov |

Tetramethylbenzene Sulfonyl Chloride Precursor Synthesis

The synthesis of the key precursor, 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride), is well-established. It is typically prepared by the chlorosulfonation of mesitylene (1,3,5-trimethylbenzene) nist.govnih.gov. While the direct synthesis of 2,4,6-tetramethylbenzene sulfonyl chloride is less commonly documented, it can be inferred from standard sulfonation and chlorination procedures. The synthesis of 2,4,6-triisopropylbenzenesulfonyl chloride, a similarly hindered sulfonyl chloride, involves the sulfonation of 2,4,6-triisopropylbenzene with chlorosulfonic acid, followed by chlorination . This suggests a plausible route to the tetramethyl analogue would involve the chlorosulfonation of 1,2,3,5-tetramethylbenzene (isodurene).

Novel and Evolving Synthetic Approaches

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for the preparation of sulfonamides. These approaches often utilize catalytic systems and adhere to the principles of green chemistry.

Catalytic Methods for this compound Synthesis

Catalytic methods for the N-alkylation of sulfonamides offer several advantages over traditional stoichiometric approaches, including milder reaction conditions and improved efficiency. Iron-based catalysts, for instance, have been successfully employed for the N-alkylation of sulfonamides with benzylic alcohols ionike.comresearchgate.net. A study demonstrated the use of an FeCl2/K2CO3 catalyst system for this transformation, proceeding via a borrowing hydrogen methodology ionike.com. This approach generates water as the only byproduct, making it an environmentally attractive option.

Manganese-catalyzed N-alkylation of sulfonamides using alcohols has also been reported, providing excellent yields of mono-N-alkylated products acs.org. Furthermore, iron-catalyzed formation of N-arylsulfonamides directly from nitroarenes and sodium arylsulfinates presents a novel route that avoids the use of potentially genotoxic aromatic amines organic-chemistry.org. These catalytic systems could potentially be adapted for the synthesis of this compound.

| Catalyst System | Reactants | Reaction Type | Key Features | Reference |

| FeCl2/K2CO3 | Sulfonamides, Benzylic alcohols | N-alkylation | Borrowing hydrogen method, water as byproduct | ionike.comresearchgate.net |

| Manganese catalyst | Sulfonamides, Alcohols | N-alkylation | High yields of mono-N-alkylated products | acs.org |

| FeCl2 | Nitroarenes, Sodium arylsulfinates | N-arylsulfonamide formation | Avoids use of aromatic amines | organic-chemistry.org |

Derivatization and Analogue Design of N Benzyl N,2,4,6 Tetramethylbenzenesulfonamide

Strategies for Structural Modification of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH-) is a cornerstone of many therapeutic agents and offers several avenues for structural modification to modulate physicochemical and pharmacological properties. researchgate.netscispace.comajchem-b.com For N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide, the tertiary sulfonamide nitrogen is already substituted, which directs modification strategies towards the core sulfonyl group and its aromatic attachment.

One key strategy involves the replacement of the sulfonamide group itself with an N-acylsulfonamide moiety. nih.gov This transformation can be achieved through various synthetic methods, including the sulfo-click reaction, and introduces an additional carbonyl group. nih.gov This new group has the potential to form different interactions within a biological target's binding site, thereby altering the compound's activity profile. nih.gov

Another approach is the synthesis of vinylogous sulfonamidopeptides, which extends the sulfonamide group and can alter the molecule's conformation and bioavailability. The acidic nature of the sulfonamide proton (in secondary sulfonamides) allows for selective alkylation, a strategy that can be adapted to introduce further diversity. core.ac.uk

Furthermore, the 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl) group can be altered. The methyl groups provide steric bulk and influence the orientation of the aromatic ring. Modifications could involve:

Altering Methyl Group Positions: Shifting the methyl groups to other positions on the benzene (B151609) ring to probe steric tolerance in the target's binding pocket.

Replacing Methyl Groups: Substituting the methyl groups with other small alkyl groups or with electron-withdrawing (e.g., halogens) or electron-donating (e.g., methoxy) groups to modulate the electronic properties of the aryl ring. Research on other sulfonamides has shown that such substitutions can significantly impact biological activity. nih.gov

Ring Variation: Replacing the 2,4,6-trimethylbenzene ring with other aromatic or heteroaromatic systems to explore different steric and electronic environments.

Modifications of the N-benzyl Substituent in this compound Analogues

The N-benzyl group is a critical component of the molecule, likely involved in key binding interactions. Systematic modification of this substituent is a classic medicinal chemistry strategy to probe the SAR. nsf.gov The synthesis of N-substituted derivatives of similar compounds, such as N-benzyl-4-chlorobenzenesulfonamide, has been accomplished by treating the parent sulfonamide with various electrophiles in the presence of a base like sodium hydride. ajphs.com

Modifications can be categorized as follows:

Aromatic Ring Substitution: Introducing a wide range of substituents at the ortho-, meta-, and para-positions of the benzyl (B1604629) ring can significantly impact activity. These substitutions can alter the steric, electronic, and lipophilic properties of the molecule. For instance, electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can be introduced to fine-tune interactions. nih.gov

Replacement of the Benzyl Group: The entire benzyl group can be replaced with other functionalities to explore the spatial and electronic requirements of the binding site. Potential replacements include other substituted benzyl groups, different arylalkyl groups (e.g., phenethyl), heteroarylmethyl groups (e.g., pyridylmethyl), or simple alkyl chains.

Below is an interactive data table illustrating potential modifications to the N-benzyl substituent and their rationale.

| Modification Type | Example Substituent (R) | Position on Benzyl Ring | Rationale for Modification |

| Halogenation | -F, -Cl, -Br | para- (4-), ortho- (2-) | Introduce specific polar interactions, block metabolic sites. |

| Alkylation | -CH₃, -C₂H₅ | para- (4-) | Increase lipophilicity, explore hydrophobic pockets. |

| Alkoxylation | -OCH₃, -OCF₃ | para- (4-), meta- (3-) | Act as hydrogen bond acceptors, alter electronic properties. |

| Electron Withdrawing | -NO₂, -CN, -CF₃ | para- (4-) | Modulate pKa, introduce strong electronic effects. |

| Heterocyclic Replacement | Pyridylmethyl, Thienylmethyl | N/A | Introduce hydrogen bond donors/acceptors, improve solubility. |

Rational Design of this compound Analogues

Rational drug design leverages an understanding of the biological target and ligand interactions to create more potent and selective compounds. This approach moves beyond traditional SAR studies by incorporating structural biology and computational chemistry.

Bioisosterism involves substituting a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties like pharmacokinetics. tandfonline.com A bioisostere can create a new molecule with similar biological properties to the parent compound. cambridgemedchemconsulting.com

For this compound, several bioisosteric replacements can be considered:

Sulfonamide Moiety: The sulfonamide group can be replaced by other acidic functional groups that can mimic its role as a hydrogen bond donor or acceptor. Common bioisosteres for sulfonamides include carboxylic acids, tetrazoles, and acylsulfonamides. tandfonline.comnih.gov Each replacement offers a different geometric and electronic profile, potentially leading to improved target engagement or better physicochemical properties. nih.gov

Aromatic Rings: The phenyl rings of the benzyl and benzenesulfonamide (B165840) moieties can be replaced with various bioisosteres. For example, replacing a phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can introduce heteroatoms that may form additional hydrogen bonds, alter metabolic stability, or improve solubility. researchgate.net

Methyl Groups: The methyl groups on the benzenesulfonamide ring could be replaced by other small groups. For instance, replacing a -CH₃ group with a -Cl or -NH₂ group represents a non-classical bioisosteric replacement that can significantly alter local electronics and interaction potential.

| Original Group | Potential Bioisostere | Rationale |

| Sulfonamide (-SO₂N<) | Carboxylic Acid (-COOH) | Mimic acidic properties, alter pKa and solubility. |

| Sulfonamide (-SO₂N<) | Tetrazole (-CN₄H) | Serve as a metabolically stable acidic mimic. tandfonline.com |

| Phenyl Ring | Pyridine Ring | Introduce a hydrogen bond acceptor, modulate metabolism. researchgate.net |

| Phenyl Ring | Thiophene Ring | Alter ring electronics and size, explore different hydrophobic interactions. |

| Methyl (-CH₃) | Chlorine (-Cl) | Similar size, but different electronic properties (electron-withdrawing). |

Scaffold hopping is a more drastic design strategy that aims to identify isofunctional molecules with entirely different core structures or scaffolds. nih.gov This can lead to novel intellectual property and significantly improved drug-like properties by moving into a completely new chemical space. rsc.orgnih.gov

For this compound, a scaffold hopping approach would involve replacing the central benzenesulfonamide core while retaining the key pharmacophoric elements—the N-benzyl group and the substituted aryl moiety—in their correct spatial orientation. Computational tools can be used to search for new scaffolds that can project these groups in a similar three-dimensional arrangement.

Potential scaffold hopping strategies include:

Heterocycle Replacements: Replacing the central aromatic sulfonamide with five- or six-membered heterocyclic systems that can be appropriately substituted. nih.gov

Ring Opening/Closure: Designing acyclic analogues that mimic the conformation of the parent compound or, conversely, introducing new ring systems to constrain the molecule's flexibility.

Combinatorial Synthesis of this compound Derivative Libraries

Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, known as a library, which can then be screened for biological activity. nih.gov This high-throughput approach is highly effective for exploring the SAR of a lead compound. The synthesis of sulfonamide libraries is well-established, often utilizing solid-phase or parallel synthesis techniques. nih.govacs.org

A combinatorial library of this compound derivatives could be constructed using a "libraries from libraries" approach. nih.gov A general synthetic scheme would involve reacting a set of diverse sulfonyl chlorides with a collection of various primary or secondary amines.

For this specific target, the synthesis could be designed as follows:

Scaffold A (Sulfonyl Chlorides): A library of substituted benzenesulfonyl chlorides, including 2,4,6-trimethylbenzenesulfonyl chloride and its analogues with varied substitution patterns.

Scaffold B (Amines): A library of substituted benzylamines, with diversity in the substituents on the aromatic ring, as well as other arylalkylamines.

By reacting each member of Scaffold A with each member of Scaffold B in a parallel fashion (e.g., in a 96-well plate format), a large and diverse library of sulfonamide derivatives can be generated efficiently. acs.org Flow chemistry offers a modern, eco-friendly, and scalable method for such library synthesis. acs.org

Chemoinformatic Approaches to this compound Analogue Design

Chemoinformatics and computational chemistry are indispensable tools in modern drug discovery for designing and prioritizing new analogues for synthesis. researchgate.net These in silico methods can save significant time and resources.

Virtual Screening: If the biological target is known, large virtual libraries of compounds, including hypothetical derivatives of this compound, can be screened against a 3D model of the target's binding site using molecular docking programs. This can predict binding modes and affinities, helping to prioritize the most promising candidates for synthesis. tuni.fi

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogues has been synthesized and tested, QSAR models can be built to correlate the chemical structures of the compounds with their biological activities. These mathematical models can then be used to predict the activity of new, unsynthesized analogues, guiding further design efforts.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. tuni.fi This allows for the early identification and removal of compounds that are likely to have poor pharmacokinetic profiles or toxicity issues, focusing synthetic efforts on candidates with a higher probability of success.

By integrating these computational approaches, the design of this compound analogues can be made more efficient and rational, increasing the likelihood of discovering derivatives with improved properties.

Mechanistic Studies of N Benzyl N,2,4,6 Tetramethylbenzenesulfonamide Reactivity

Reaction Mechanisms of N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide Synthesis

The synthesis of this compound is typically achieved through the reaction of 2,4,6-tetramethylbenzenesulfonyl chloride with benzylamine (B48309). This reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. The nitrogen atom of benzylamine acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride and displacing the chloride ion. The presence of a non-nucleophilic base is required to neutralize the hydrochloric acid byproduct.

An alternative, two-step synthetic pathway is also common for related N-substituted benzylsulfonamides. nsf.govresearchgate.net This involves the initial reaction of 2,4,6-tetramethylbenzenesulfonyl chloride with ammonia (B1221849) or a primary amine to form the primary or secondary sulfonamide, which is subsequently N-benzylated using a benzyl (B1604629) halide. nsf.govresearchgate.net In this second step, the pre-formed sulfonamide, after deprotonation by a base like potassium carbonate, acts as a nucleophile. nsf.gov The benzylation of these weakly nucleophilic sulfonamides is proposed to follow an SN1-like mechanism, where the formation of a stable benzylic carbocation is the key intermediate that readily reacts with the sulfonamide anion. nsf.gov

The steric hindrance imparted by the three methyl groups on the benzene (B151609) ring of the 2,4,6-tetramethylbenzenesulfonyl (mesityl) group is a significant factor in the synthesis. This steric bulk can decrease the rate of the nucleophilic attack compared to less substituted sulfonyl chlorides, potentially requiring more forcing reaction conditions to achieve high yields.

Degradation Pathways and Stability of this compound

Sulfonamides are generally characterized as highly stable functional groups, and this compound is no exception. acs.org They are typically resistant to hydrolysis under neutral and moderately acidic or basic conditions. acs.orgresearchgate.net This high kinetic stability is attributed to both steric and electronic effects within the sulfonamide linkage. researchgate.netnih.gov The bulky 2,4,6-tetramethylphenyl group further enhances this stability by sterically shielding the sulfur-nitrogen bond from attacking nucleophiles or reagents, rendering the compound robust.

Degradation, when it occurs, typically proceeds via hydrolysis of the sulfur-nitrogen bond under harsh acidic or basic conditions, which cleaves the molecule into 2,4,6-tetramethylbenzenesulfonic acid and benzylamine. The reaction is often slow and requires elevated temperatures. Additionally, some simple sulfonamides have been noted to be sensitive to light, which could represent another potential, albeit minor, degradation pathway. nih.gov

Reactivity Profiling of this compound under Various Conditions

While the sulfonamide bond itself is largely unreactive, the peripheral groups of this compound offer avenues for chemical transformation. The sulfonamide moiety can act as a directing group in C-H activation reactions. For instance, palladium-catalyzed meta-C–H arylation and alkylation of the benzyl group have been demonstrated for benzylsulfonamide derivatives, showcasing a method to functionalize the aromatic ring. nih.gov

The N-benzyl group can also be a site of reactivity. Under specific catalytic conditions, such as nickel-catalyzed intramolecular cross-electrophile coupling, the benzylic C–N bond can be activated and participate in ring-forming reactions. acs.org Furthermore, while the sulfonamide itself is stable, it can be converted into a more reactive intermediate. Recent studies have shown that N-sulfonylimines, derived from sulfonamides, can serve as precursors to sulfonyl radicals under mild photocatalytic conditions, enabling a variety of subsequent functionalization reactions. acs.org

Solvent Effects on this compound Reactions

The choice of solvent can significantly influence the outcome and efficiency of reactions involving this compound, particularly its synthesis. The synthesis, being a nucleophilic substitution, is favored by polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. nih.gov These solvents can solvate the counter-ions without strongly hydrogen-bonding to the amine nucleophile, thus enhancing its reactivity.

In contrast, protic solvents like ethanol (B145695) can solvate the nucleophile through hydrogen bonding, potentially reducing its nucleophilicity and slowing the reaction rate. Nonpolar solvents like toluene (B28343) or hexane (B92381) are generally less effective for this type of reaction. The selection of a suitable solvent is a critical parameter for optimizing reaction yields and times. For example, studies on related sulfonamide syntheses have shown varying success with different solvents, highlighting the empirical nature of solvent selection for a specific transformation. researchgate.netnih.gov

| Solvent Class | Example Solvents | General Effect on Sulfonamide Synthesis |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Generally favorable; enhances nucleophilicity of the amine, leading to good reaction rates and yields. nih.gov |

| Ethers | Tetrahydrofuran (THF) | Often used, providing moderate yields. researchgate.net |

| Chlorinated | Dichloromethane (CH2Cl2) | Effective for many related transformations, particularly those involving sulfonyl chlorides. nih.gov |

| Polar Protic | Ethanol, Water | Can slow reaction rates by solvating the amine nucleophile through hydrogen bonding. |

Investigation of Intermediate Species in this compound Chemical Transformations

The chemical transformations of this compound involve several key intermediate species, depending on the reaction mechanism.

Synthesis Intermediates : In the direct synthesis from 2,4,6-tetramethylbenzenesulfonyl chloride and benzylamine, the reaction proceeds through a pentacoordinate sulfurane-like transition state as the amine attacks the sulfur atom. In the alternative two-step synthesis, the benzylation of the N-mesitylsulfonamide anion may proceed via an SN1-like pathway, which would involve the formation of a distinct benzyl carbocation as a key intermediate. nsf.gov This carbocation is stabilized by the phenyl ring and is rapidly trapped by the sulfonamide anion.

Radical Intermediates : Under photocatalytic conditions, derivatives of sulfonamides can be transformed into sulfonyl radical intermediates . acs.org These highly reactive species can then participate in a variety of carbon-sulfur bond-forming reactions, such as the hydrosulfonylation of alkenes.

Nitrene Intermediates : In reactions involving aryl azides and visible light, a triplet nitrene can be generated. This intermediate can be trapped by a copper catalyst to form a Cu(III) nitrene species, which can then couple with sulfonyl radicals to form S-N bonds. nih.gov While not a direct reaction of the title compound, this illustrates the types of advanced intermediates that can be accessed from sulfonamide-related precursors.

The identification and study of these transient species are crucial for understanding reaction mechanisms and for designing new synthetic methodologies.

Computational and Theoretical Investigations of N Benzyl N,2,4,6 Tetramethylbenzenesulfonamide

Quantum Chemical Calculations of N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide

Quantum chemical calculations are instrumental in understanding the fundamental electronic and structural properties of a molecule. However, no specific studies detailing these calculations for this compound have been found.

Electronic Structure Analysis

There are no available research findings on the electronic structure of this compound. Such an analysis would typically involve the determination of molecular orbital energies (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), electron density distribution, and electrostatic potential maps, which are crucial for predicting the molecule's reactivity and intermolecular interactions.

Conformational Analysis of this compound

A detailed conformational analysis of this compound, which would identify its stable isomers and the energy barriers between them, has not been reported in the scientific literature. This type of study is vital for understanding the molecule's flexibility and how its three-dimensional shape influences its properties.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational predictions of the spectroscopic properties of this compound are not available. Theoretical calculations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra would be invaluable for the experimental identification and characterization of the compound.

Molecular Dynamics Simulations of this compound

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time. At present, there are no published studies that have employed this methodology to investigate this compound.

Solution-Phase Behavior of this compound

The behavior of this compound in various solvents has not been characterized through molecular dynamics simulations. Such studies would elucidate solute-solvent interactions, solvation dynamics, and the influence of the solvent on the conformational preferences of the molecule.

This compound in Biological Mimetic Environments

There is no available research on the simulation of this compound in environments that mimic biological systems, such as lipid bilayers or protein binding sites. These simulations would be critical for assessing its potential as a bioactive molecule by providing a molecular-level understanding of its interactions with biological macromolecules.

Docking Studies of this compound with Biomolecular Targets

No publicly available research articles or database entries were found that describe the molecular docking of this compound with any specific biomolecular targets.

Ligand-Protein Interaction Analysis

There are no available data detailing the specific interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, between this compound and any protein active sites.

Binding Energy Calculations

In the absence of docking studies, no binding energy calculations for the interaction of this compound with any protein targets have been reported.

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Derivatives

No QSAR models have been specifically developed or published for a series of derivatives of this compound. Research on QSAR for other benzenesulfonamide (B165840) derivatives exists, but does not include the specific structural features of the requested compound. nih.govnih.govchemijournal.comtandfonline.comtandfonline.com

Descriptor Generation and Selection

There is no information on the generation and selection of molecular descriptors for developing a QSAR model for this compound derivatives.

Model Validation and Interpretation

As no QSAR model has been developed, there are no validation statistics or interpretations of such a model for this specific class of compounds.

Structure Activity Relationship Sar Studies for N Benzyl N,2,4,6 Tetramethylbenzenesulfonamide Derivatives

Impact of N-benzyl Moiety Modifications on Biological Interactions

Research on related N-benzyl sulfonamides has shown that the size and nature of the substituent on the benzyl (B1604629) group can be critical. For instance, in a series of sulfonamide derivatives, it was observed that compounds with bulkier benzyl groups exhibited markedly reduced antiproliferative activity. acs.org This suggests that steric hindrance can play a key role, potentially preventing the molecule from fitting optimally into a binding site. acs.org Conversely, smaller substituents on the benzyl ring may be better tolerated and could even enhance activity by establishing additional favorable interactions with the target.

The electronic properties of substituents on the benzyl ring also warrant consideration. The introduction of electron-donating or electron-withdrawing groups can alter the charge distribution of the entire molecule, which may affect its ability to form hydrogen bonds or engage in other electrostatic interactions with a biological target.

Below is a hypothetical data table illustrating potential SAR trends for modifications on the N-benzyl moiety, based on general principles observed in related compound series.

| Compound ID | R1 (Substitution on Benzyl Ring) | Biological Activity (IC50, µM) | Notes |

| BTS-1 | H (unsubstituted) | 10 | Reference compound |

| BTS-2 | 4-Methyl | 8 | Small, lipophilic group may enhance binding. |

| BTS-3 | 4-Methoxy | 12 | Electron-donating group, slight decrease in activity. |

| BTS-4 | 4-Chloro | 9 | Electron-withdrawing group, comparable activity. |

| BTS-5 | 3,4-Dichloro | 15 | Increased bulk and electron-withdrawing character, reduced activity. |

| BTS-6 | 4-tert-Butyl | 25 | Bulky group significantly reduces activity due to steric hindrance. |

Role of the Sulfonamide Group in N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide Activity

The sulfonamide group (-SO₂NH-) is a cornerstone of the structure of this compound and is known to be a critical pharmacophore in a vast array of biologically active molecules. eurekaselect.comopenaccesspub.org This functional group is a bioisostere of amides and esters but possesses distinct electronic and conformational properties.

The sulfonamide moiety is a strong hydrogen bond acceptor and, depending on the substitution on the nitrogen, can also act as a hydrogen bond donor. This capability is often essential for anchoring the molecule within the binding site of a target protein. In many metalloenzymes, the sulfonamide group can act as a zinc-binding group, a feature that is exploited in the design of inhibitors for enzymes like carbonic anhydrases. nih.gov

Furthermore, the sulfonamide linker imparts a specific geometry to the molecule, holding the N-benzyl and the tetramethylbenzene moieties in a defined spatial orientation. This conformational rigidity can be advantageous for binding affinity, as it reduces the entropic penalty upon binding to a receptor. The strongly electron-withdrawing nature of the sulfonyl group also influences the electronic properties of the adjacent aromatic ring and the acidity of the N-H proton in secondary sulfonamides. ijpsonline.com

Influence of Tetramethylbenzene Ring Substitutions on this compound Activity

The tetramethylbenzene ring in this compound provides a bulky, lipophilic domain that can engage in hydrophobic and van der Waals interactions with a biological target. The specific substitution pattern of the four methyl groups at positions 2, 4, and 6 is significant.

Studies on other benzenesulfonamide (B165840) derivatives have shown that the substitution pattern on the benzene (B151609) ring is crucial for activity. For instance, the position of substituents can dictate the orientation of the molecule in a binding pocket. nih.gov Electron-donating groups, such as methyl groups, can also influence the electronic character of the aromatic ring, which may affect pi-stacking interactions with aromatic amino acid residues in a protein target. vu.nl

The following table outlines the potential impact of modifying the substitution pattern on the benzene ring, drawing from SAR principles of related benzenesulfonamides.

| Compound ID | Substitution on Benzene Ring | Biological Activity (IC50, µM) | Notes |

| BTS-1 | 2,4,6-Trimethyl | 10 | Reference compound (assuming trimethyl for comparison) |

| BTS-7 | 4-Methyl | 15 | Reduced lipophilicity and steric bulk may decrease hydrophobic interactions. |

| BTS-8 | 2,4-Dimethyl | 12 | Intermediate activity. |

| BTS-9 | 2,4,6-Triethyl | 20 | Increased steric bulk may lead to unfavorable interactions. |

| BTS-10 | 4-tert-Butyl | 18 | Different steric profile compared to multiple methyl groups. |

| BTS-11 | Unsubstituted | 25 | Lack of hydrophobic substituents significantly reduces activity. |

Stereochemical Effects on this compound Biological Activity

Stereochemistry can play a pivotal role in the biological activity of chiral molecules. While this compound itself is not chiral, the introduction of a chiral center, for instance by substitution on the benzylic carbon or on the benzyl ring, could lead to stereoisomers with different biological activities.

Biological systems, such as enzymes and receptors, are chiral environments. Consequently, enantiomers of a chiral drug can exhibit different affinities for the target, leading to one enantiomer being more active (the eutomer) and the other less active (the distomer). The distomer may even have off-target effects.

Development of Predictive Models from SAR Data for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing the SAR data from a set of this compound analogues, predictive QSAR models could be developed.

These models typically use molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and topological indices. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be employed to correlate the 3D steric and electrostatic fields of the molecules with their activities. researchgate.netchemijournal.com

A robust QSAR model can be a powerful tool in the drug discovery process. It can be used to:

Predict the biological activity of newly designed, unsynthesized analogues.

Provide insights into the key structural features that govern biological activity.

Guide the optimization of lead compounds to enhance their potency and selectivity.

The development of a predictive QSAR model for this compound analogues would require a dataset of compounds with well-defined structures and corresponding biological activity data. The statistical validity and predictive power of the resulting model would need to be rigorously evaluated using various validation techniques. researchgate.net

Investigations into the Biological Activities and Molecular Interactions of N Benzyl N,2,4,6 Tetramethylbenzenesulfonamide

Identification of Molecular Targets of N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide

Enzyme Inhibition and Activation Studies

No data available.

Receptor Binding and Modulation Mechanisms

No data available.

Protein-Protein Interaction Modulation

No data available.

Cellular Mechanism of Action Studies

Cellular Uptake and Distribution of this compound

No data available.

Intracellular Signaling Pathway Perturbations

No data available.

Subcellular Localization Studies

There is no available research data detailing the subcellular localization of this compound. Such studies would be essential to understand its mechanism of action and potential cellular targets. Techniques like fluorescence microscopy with a labeled version of the compound or cell fractionation followed by quantitative analysis would be required to determine its distribution within cellular compartments such as the nucleus, mitochondria, endoplasmic reticulum, or cytoplasm.

This compound as a Chemical Probe

The utility of this compound as a chemical probe has not been reported. For a molecule to serve as a chemical probe, it typically possesses high selectivity and potency for a specific biological target. Its use allows for the investigation of that target's function in biological systems. The discovery of N-(benzo ijcce.ac.irnih.govresearchgate.nettriazol-1-yl)-N-(benzyl)acetamido)phenyl) carboxamides as inhibitors of SARS-CoV 3CLpro, for instance, has led to the development of chemical probes for studying this viral enzyme. nih.gov Similar research would be necessary to establish whether this compound has a specific target that would render it useful as a chemical probe.

Comparative Biological Activity Analysis of this compound and Analogues

A comparative analysis of the biological activity of this compound and its structural analogues is not present in the current scientific literature. Such studies are crucial for establishing structure-activity relationships (SAR), which inform the design of more potent and selective compounds. For example, studies on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides revealed that derivatives with smaller or no substituents on the benzene (B151609) ring exhibited higher activity against S. aureus and B. subtilis. researchgate.net Similarly, research on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides showed that the presence and position of fluorine atoms on the phenyl ring significantly influenced their antioxidant and lipoxygenase inhibitory activities. mdpi.com

To illustrate the type of data that would be generated in such a study, the following hypothetical table outlines a potential comparative analysis of this compound and its analogues against a panel of bacterial strains.

| Compound | Analogue Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| This compound | - | Data not available | Data not available |

| Analogue 1 | Removal of one methyl group | Data not available | Data not available |

| Analogue 2 | Replacement of benzyl (B1604629) with phenyl | Data not available | Data not available |

| Analogue 3 | Introduction of a hydroxyl group on the benzyl ring | Data not available | Data not available |

This table is for illustrative purposes only. The data is hypothetical and not based on experimental results.

Resistance Mechanisms to this compound (if applicable)

As there are no reports of the biological activity of this compound, there is consequently no information regarding mechanisms of resistance to this compound. In bacteria, resistance to sulfonamide antibiotics commonly arises from mutations in the gene encoding dihydropteroate (B1496061) synthase, which reduces the drug's binding affinity, or through the acquisition of alternative folic acid synthesis pathways. Investigating potential resistance mechanisms would first require the identification of a specific biological activity and cellular target for this compound.

Future Directions and Emerging Research Avenues for N Benzyl N,2,4,6 Tetramethylbenzenesulfonamide

Exploration of New Biological Targets for N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide

The sulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. The unique combination of the N-benzyl group and the bulky 2,4,6-trimethylbenzenesulfonyl moiety in this compound suggests that it could interact with a variety of biological targets in novel ways. Future research is poised to uncover these interactions, potentially leading to the development of new therapeutic agents.

One promising area of investigation is the targeting of ion channels . Various sulfonamide derivatives have been identified as modulators of voltage-gated calcium (CaV) and sodium (NaV) channels. researchgate.netacs.org For instance, certain sulfonamides exhibit inhibitory activity against the CaV2.2 channel, a target implicated in pain signaling. researchgate.net Given that N-benzyl sulfonamides have shown bioactivity, it is conceivable that this compound could be engineered to selectively modulate specific ion channels involved in neurological or cardiovascular disorders.

Another key area of exploration lies in enzyme inhibition . Carbonic anhydrases (CAs) are a well-established target for sulfonamide drugs. rsc.orgnih.gov The bulky tetramethylbenzenesulfonyl group could confer isoform-selective inhibition of CAs, which is a critical factor in developing targeted therapies with fewer side effects. Furthermore, N-benzyl sulfonamides have demonstrated selective activity against pancreatic cancer cell lines, suggesting potential inhibition of enzymes crucial for cancer cell proliferation. nih.gov

The potential anticancer activity of this compound warrants significant investigation. Research has shown that N-benzyl-N-methyldecan-1-amine, a compound sharing the N-benzyl moiety, exhibits anti-neoplastic activities. nih.govnih.gov This, coupled with the known anticancer properties of many sulfonamide-containing compounds, provides a strong rationale for screening this compound against a panel of cancer cell lines.

Furthermore, the structural components of this compound suggest potential antibacterial , antiviral , and anti-inflammatory properties. The 2,4,6-trimethylbenzenesulfonyl group has been incorporated into hydrazones with notable antibacterial activity. researchgate.net Sulfonamides, in general, have a long history as antibacterial agents and have also been investigated for their antiviral and anti-inflammatory effects. psu.edunih.gov The N-benzyl group has also been found in compounds with anti-inflammatory and anti-oxidative activities. nih.govnih.gov

A summary of potential biological targets and activities for future research is presented in the table below.

| Potential Biological Target/Activity | Rationale based on Structural Analogs |

| Ion Channels (e.g., CaV, NaV) | Sulfonamide derivatives are known modulators of ion channels. researchgate.netacs.org |

| Enzymes (e.g., Carbonic Anhydrases) | Sulfonamides are a classic inhibitor of carbonic anhydrases; the bulky substituent may offer selectivity. rsc.orgnih.gov |

| Anticancer | N-benzyl sulfonamides show activity against pancreatic cancer. N-benzyl compounds have anti-neoplastic properties. nih.govnih.govnih.gov |

| Antibacterial | The 2,4,6-trimethylbenzenesulfonyl moiety is found in antibacterial compounds. researchgate.net |

| Antiviral | Sulfonamide derivatives have been explored as antiviral agents. psu.edu |

| Anti-inflammatory | N-benzyl compounds and sulfonamides have demonstrated anti-inflammatory properties. nih.govnih.govnih.gov |

Integration of Artificial Intelligence and Machine Learning in this compound Research

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery and materials science. These powerful computational tools can be strategically employed to accelerate research on this compound, from predicting its biological activities to designing novel derivatives with enhanced properties.

Predictive Modeling and Virtual Screening: AI and ML algorithms can be trained on large datasets of known sulfonamides and their biological activities to develop predictive models. These models can then be used to forecast the potential biological targets and pharmacological properties of this compound. In silico screening of this compound against virtual libraries of biological targets can rapidly identify promising avenues for experimental validation, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are a cornerstone of computational chemistry, establishing a mathematical relationship between the chemical structure of a molecule and its biological activity. For this compound, QSAR studies can elucidate which structural features are critical for a particular biological effect. This knowledge is invaluable for the rational design of new analogs with improved potency and selectivity.

De Novo Design of Novel Analogs: Generative AI models can be utilized for the de novo design of novel molecules based on the this compound scaffold. By specifying desired properties, such as enhanced binding affinity for a particular target or improved pharmacokinetic profiles, these models can generate a vast array of new chemical structures for synthesis and testing. This approach opens up new possibilities for exploring the chemical space around this core structure.

Predicting Physicochemical Properties: Machine learning models can also predict key physicochemical properties of this compound and its derivatives, such as solubility, lipophilicity, and metabolic stability. This information is crucial in the early stages of drug development to assess the "drug-likeness" of a compound and to guide its optimization.

The integration of these AI and ML techniques can create a synergistic research pipeline, as illustrated in the table below.

| AI/ML Application | Description | Potential Impact on Research |

| Predictive Modeling | Forecasts biological activities and targets based on chemical structure. | Accelerates the identification of promising therapeutic areas. |

| Virtual Screening | Docks the compound into the binding sites of numerous proteins to predict interactions. | Narrows down the number of experiments needed for target identification. |

| QSAR Studies | Correlates structural features with biological activity to guide lead optimization. | Enables the rational design of more potent and selective analogs. |

| De Novo Design | Generates novel molecular structures with desired properties. | Expands the chemical space for discovery of new drug candidates. |

| Property Prediction | Estimates physicochemical and pharmacokinetic properties. | Facilitates early-stage assessment of drug-likeness and optimization. |

Development of this compound-based Advanced Materials (non-clinical)

Beyond its potential in the clinical realm, the unique chemical structure of this compound makes it an intriguing building block for the development of advanced materials with novel functionalities. The sulfonamide group, in particular, offers opportunities for creating responsive and functional polymers.

pH-Responsive Polymers: Sulfonamide-containing polymers have been shown to exhibit pH-sensitive behavior. researchgate.netrsc.org The acidity of the sulfonamide proton can be tuned, allowing for the design of polymers that undergo conformational changes or solubility transitions in response to specific pH changes. By incorporating this compound as a monomer or a functional pendant group into a polymer chain, it may be possible to create novel pH-responsive hydrogels, micelles, or nanoparticles. These materials could find applications in areas such as controlled release systems, sensors, and smart coatings.

Functional Polymer Electrolytes: There is growing interest in the development of solid and gel polymer electrolytes for next-generation batteries. Sulfonamide-functionalized polymer nanoparticles have been investigated for use in sodium metal batteries. rug.nl The polar sulfonamide group can coordinate with metal ions, facilitating ion transport. The bulky and non-polar benzyl (B1604629) and tetramethylbenzene groups of this compound could influence the morphology and mechanical properties of such polymer electrolytes.

Specialty Polymers and Resins: The benzenesulfonamide (B165840) moiety is used in the synthesis of polysulfonamides, which have applications as tanning agents and plastics. princeton.edu The incorporation of the N-benzyl and tetramethylphenyl groups could impart unique thermal or mechanical properties to these polymers. Furthermore, N-chlorosulfonamide functional groups on polymer backbones have been used as macromolecular oxidants. nih.gov This suggests the potential for developing reactive polymers based on this compound for applications in catalysis or water purification.

The potential applications of this compound in advanced materials are summarized below.

| Material Type | Potential Application | Rationale |

| pH-Responsive Polymers | Controlled release, sensors, smart coatings | The sulfonamide group can impart pH-sensitivity to polymers. researchgate.netrsc.org |

| Polymer Electrolytes | Solid-state batteries | The sulfonamide group can coordinate with and transport ions. rug.nl |

| Specialty Polymers | High-performance plastics, resins | The rigid aromatic and bulky groups can enhance thermal and mechanical stability. princeton.edu |

| Reactive Polymers | Catalysis, water treatment | The sulfonamide group can be functionalized to create reactive sites. nih.gov |

This compound in Multicomponent Systems

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The functional groups present in this compound make it a potentially valuable component in such reactions, opening up avenues for the rapid generation of diverse chemical libraries.

Participation in Ugi and Passerini Reactions: The sulfonamide group can act as an amine component in isocyanide-based MCRs like the Ugi and Passerini reactions. nih.govnih.govrug.nl This would allow for the incorporation of the this compound scaffold into peptide-like structures with a high degree of molecular diversity. The resulting libraries of compounds could be screened for a wide range of biological activities.

Supramolecular Chemistry and Co-crystal Engineering: The sulfonamide group is known to participate in hydrogen bonding and other non-covalent interactions, making it a useful functional group in supramolecular chemistry and crystal engineering. rsc.orgreading.ac.uk this compound could be used as a co-former to create co-crystals with active pharmaceutical ingredients (APIs). This could lead to improved physicochemical properties of the API, such as solubility, stability, and bioavailability.

Self-Assembly and Nanostructure Formation: The interplay of the polar sulfonamide group and the non-polar aromatic rings in this compound could lead to interesting self-assembly behavior in solution. Depending on the solvent and other conditions, it may form well-defined nanostructures such as micelles, vesicles, or fibers. The bulky aromatic groups can drive self-assembly through π-stacking and hydrophobic interactions. nih.gov

The potential roles of this compound in multicomponent systems are outlined below.

| System Type | Potential Role of the Compound | Expected Outcome |

| Multicomponent Reactions | As a reactant (e.g., amine component in Ugi reaction). rug.nl | Rapid synthesis of diverse and complex molecules. |

| Co-crystals | As a co-former with an active pharmaceutical ingredient. rsc.org | Improved physicochemical properties of the drug. |

| Supramolecular Assemblies | As a building block for self-assembled nanostructures. nih.gov | Formation of novel materials with tailored properties. |

Challenges and Opportunities in this compound Research

While the future of this compound research is filled with exciting possibilities, there are also challenges to be addressed and opportunities to be seized.

Synthetic Challenges and Opportunities: The synthesis of this compound and its derivatives may present challenges due to the steric hindrance around the sulfonamide group. However, modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, could provide efficient routes to a wide range of analogs. nih.gov The development of novel and efficient synthetic methods for this class of compounds is in itself a significant research opportunity.

Understanding Structure-Activity Relationships: A key challenge will be to elucidate the structure-activity relationships (SAR) for this compound and its derivatives across various biological targets and material applications. This will require a multidisciplinary approach, combining synthetic chemistry, biological screening, materials characterization, and computational modeling. The insights gained from SAR studies will be crucial for the rational design of new molecules with optimized properties.

Opportunity for Interdisciplinary Collaboration: The diverse potential of this compound in medicine, materials science, and synthetic chemistry creates a unique opportunity for interdisciplinary collaboration. By bringing together experts from different fields, it will be possible to fully explore the potential of this versatile molecule and to translate fundamental research into practical applications.

Exploring Uncharted Chemical Space: this compound represents a relatively unexplored area of chemical space. This presents a significant opportunity for the discovery of novel biological activities and material properties that are not accessible with existing classes of compounds. The unique combination of steric and electronic features in this molecule may lead to unexpected and valuable discoveries.

Concluding Remarks

Summary of Key Academic Contributions to N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide Research

Based on an extensive search of academic and chemical databases, there are no specific academic contributions to the research of this compound to summarize. The scientific literature does not appear to contain studies detailing its synthesis, characterization, or investigation of its chemical and physical properties.

While research exists for structurally related compounds, such as other N-benzyl benzenesulfonamide (B165840) derivatives, this body of work does not directly address the unique structure of this compound, which is characterized by the presence of four methyl groups on the benzene (B151609) ring of the benzenesulfonamide moiety.

Broader Impact of this compound Research on Chemical Science

Due to the absence of dedicated research on this compound, it is not possible to delineate any broader impact of its study on chemical science. The potential contributions of this compound to areas such as synthetic chemistry, materials science, or medicinal chemistry remain unexplored.

For context, research on analogous sulfonamides has contributed to the development of new synthetic methodologies and the discovery of molecules with various biological activities. However, without specific data on this compound, any discussion of its potential impact would be purely speculative.

Unanswered Questions and Future Perspectives in this compound Studies

The primary unanswered question regarding this compound is fundamental: its existence and basic properties. Future research perspectives would logically begin with the most foundational studies.

Key Unanswered Questions:

Synthesis: Has this compound been synthesized? If so, what is a viable and efficient synthetic route?

Characterization: What are the fundamental physicochemical properties of this compound, such as its melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry)?

Chemical Reactivity: How does the steric hindrance from the four methyl groups on the benzene ring influence its reactivity compared to less substituted analogs?

Potential Applications: Does this compound exhibit any interesting biological, material, or chemical properties that would warrant further investigation?

Future Perspectives:

Exploratory Synthesis: The initial focus for future studies would be the development of a synthetic pathway to produce this compound. This would likely involve the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with N-benzylamine, followed by N-methylation, or a similar multi-step synthesis.

Structural and Property Analysis: Once synthesized, a thorough characterization using modern analytical techniques would be essential to establish its structural integrity and document its fundamental properties.

Comparative Studies: A comparative investigation of its properties against other N-benzyl benzenesulfonamides could provide valuable insights into structure-property relationships within this class of compounds.

Screening for Bioactivity: Depending on the findings from initial studies, the compound could be screened for various biological activities, given the known pharmacological relevance of the sulfonamide functional group.

Q & A

Q. What are the standard synthetic protocols for preparing N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide?

The synthesis typically involves sulfonylation of a benzylamine derivative with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions. Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization or column chromatography are critical steps. For structural analogs, H NMR (400 MHz, CDCl) is used to confirm substitution patterns, with chemical shifts for methyl groups in the range of δ 2.3–2.6 ppm and aromatic protons around δ 7.2–7.5 ppm .

Q. How can researchers monitor the progress of sulfonamide formation in real time?

TLC with UV visualization is standard for tracking reaction progress. H NMR can also be employed intermittently to confirm intermediate formation, focusing on the disappearance of the primary amine signal (δ 1.5–2.0 ppm) and the emergence of sulfonamide protons (δ 3.0–5.0 ppm). Solvent selection (e.g., chloroform-d) ensures compatibility with NMR analysis .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- H/C NMR : To confirm molecular structure and substituent positions.

- Mass spectrometry (MS) : For molecular weight verification.

- Elemental analysis : To validate purity and stoichiometry.

- Infrared (IR) spectroscopy : To identify sulfonamide S=O stretches (~1350–1150 cm) .

Q. How can researchers optimize reaction yields for this sulfonamide?

Yield optimization involves:

- Adjusting stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride).

- Controlling reaction temperature (20–40°C).

- Using catalysts like triethylamine to neutralize HCl byproducts.

- Purification via gradient elution in column chromatography (hexane/ethyl acetate) .

Q. What safety precautions are critical during synthesis?

Use fume hoods to handle volatile amines and sulfonyl chlorides. Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation (H302 hazard). Waste containing sulfonamides should be neutralized before disposal .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in NMR assignments for this compound?

X-ray crystallography provides definitive bond lengths and angles, clarifying substituent positions. For example, in related sulfonamides, crystallographic data confirmed the planarity of the sulfonamide group and steric effects from methyl groups, which correlate with H NMR splitting patterns (e.g., diastereotopic protons) .

Q. What strategies address contradictions between computational and experimental data for this compound?

Discrepancies in predicted vs. observed spectra (e.g., C NMR shifts) can arise from solvation effects or crystal packing. Hybrid approaches, such as DFT calculations with implicit solvent models (e.g., PCM), combined with experimental crystallographic data, improve accuracy .

Q. How can researchers design bioactivity assays for sulfonamide derivatives?

Pharmacological screening involves:

- Enzyme inhibition assays : Targeting carbonic anhydrase or bacterial dihydropteroate synthase.

- Cytotoxicity testing : Using cell lines (e.g., HEK-293) to evaluate therapeutic windows.

- Molecular docking : To predict binding modes using crystal structures of target proteins .

Q. What advanced techniques elucidate electronic effects of substituents on sulfonamide reactivity?

Q. How do steric effects from 2,4,6-trimethyl groups impact sulfonamide conformation?

Crystallographic studies show that ortho-methyl groups induce torsional strain, forcing the benzyl group into a perpendicular orientation relative to the sulfonamide plane. This steric hindrance reduces rotational freedom, as evidenced by restricted H NMR signals for adjacent protons .

Methodological Notes

- Data Interpretation : Cross-validate NMR and crystallographic results to resolve stereochemical ambiguities .

- Replication : Ensure reaction conditions (solvent, temperature) are meticulously documented for reproducibility .

- Safety Compliance : Adhere to hazard codes (e.g., H302) and disposal protocols for sulfonamide intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.